6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-4-3-7(13)5-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14) |
InChI Key |
MDCRRXNPQLRWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from aniline derivatives, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Intramolecular Friedel-Crafts Alkylation
This reaction is central to the compound’s synthesis. N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization via Friedel-Crafts alkylation under Lewis acid catalysis .
The reaction proceeds under highly concentrated conditions to maintain fluidity while achieving rapid kinetics. AlCl₃ facilitates electrophilic aromatic substitution, forming the quinolinone core .
Functionalization via Hydrazone Formation
The hydroxyl group undergoes nucleophilic substitution to form hydrazone derivatives, enabling further pharmacological modifications .
Reaction Pathway :
-
Esterification :
-
Hydrazide Formation :
-
Hydrazone Synthesis :
Alkylation via Radical Pathways
The compound participates in free-radical alkylation reactions using tert-butyl peresters or peroxides :
Tertiary peresters fail due to steric hindrance, while toluene derivatives act as hydrogen donors in Cu-catalyzed reactions .
Oxidation and Demethylation
Demethylation occurs during synthesis to expose the phenolic hydroxyl group. Oxidative conditions (e.g., Na₂S₂O₈ in methanol) generate hydroxyalkyl radicals, enabling further functionalization :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The hydroxy and dimethyl groups can play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinolinone Core
Table 1: Key Physicochemical Properties of Selected Quinolinone Derivatives
Key Observations :
Functionalized Side Chains and Their Impact
Table 2: Derivatives with Modified Amine Side Chains
Key Observations :
- Triazole Incorporation : Triazole-containing derivatives (e.g., 3e, 3i) exhibit high melting points (>200°C) and moderate yields (70–82%), suggesting robust crystallinity and synthetic feasibility .
- Amino Substitution: The 6-amino-1-methyl derivative is a precursor for carteolol synthesis, highlighting the role of quinolinones in cardiovascular drug development .
Q & A
Q. What are the common synthetic routes for synthesizing 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives?
Derivatives are synthesized via sequential alkylation, reduction, and coupling reactions. For example:
- Alkylation : Reacting intermediates like 7 with chloroalkylamine hydrochlorides (e.g., 9–13 ) in DMF with K₂CO₃ yields nitro-containing precursors (e.g., 14–19 ) .
- Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) reduces nitro groups to anilines (e.g., 20–25 ) .
- Coupling : Anilines react with thiophene-2-carbimidothioate hydroiodide in ethanol to form amidine derivatives (e.g., 26–31 ) .
Purification methods include column chromatography and HPLC (>95% purity) .
Q. How are 3,4-dihydroquinolin-2(1H)-one derivatives characterized structurally?
Q. What safety precautions are critical when handling intermediates like 6-chloro-4,4-dimethyl derivatives?
- Hazards : Acute oral toxicity (LD₅₀: 300–2000 mg/kg), skin/eye irritation .
- Mitigation : Use fume hoods, wear PPE (gloves, goggles), and implement emergency rinsing protocols for spills .
Advanced Research Questions
Q. How do structural modifications (e.g., side chain length, substituents) influence nNOS inhibitory potency and selectivity?
- Side chain length : 2-carbon chains (e.g., 26–29 ) show higher nNOS potency (IC₅₀: 160 nM for 29 ) than 3-carbon analogs (e.g., 42 , IC₅₀: 1.22 µM) due to steric hindrance .
- Substituents : An 8-fluoro group (e.g., 31 ) reduces potency 6-fold compared to unsubstituted 26 (3.36 µM vs. 0.58 µM), suggesting restricted side chain flexibility .
- Selectivity : Pyrrolidine-terminated chains (e.g., 29 ) exhibit 180-fold selectivity for nNOS over eNOS .
Q. What novel catalytic methods enable efficient synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives?
- Palladium-catalyzed carbonylation : Incorporates perfluoroalkyl and carbonyl units into the scaffold via radical intermediates, achieving moderate-to-high yields with E/Z selectivity .
- Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization for dihydroquinolinone synthesis .
Q. How are in vitro NOS inhibition assays designed to evaluate compound efficacy?
Q. How can contradictions in SAR data (e.g., variable inhibitory potencies) be resolved experimentally?
- Systematic variation : Test side chain lengths (2- vs. 3-carbon) and terminal amines (dimethylamino vs. pyrrolidine) under standardized conditions .
- Computational modeling : Predict binding conformations to explain reduced flexibility caused by 8-substituents .
Methodological Considerations
Q. What purification strategies ensure high yields and purity in dihydroquinolinone synthesis?
Q. How are druglike properties (e.g., solubility, bioavailability) optimized for CNS-targeted derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
